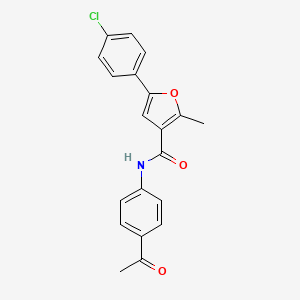

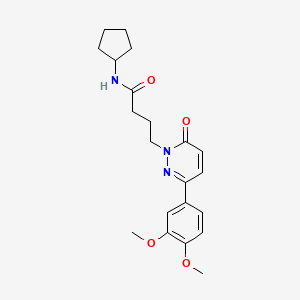

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol is a chemical compound that is commonly known as Nocodazole. It is a synthetic molecule that belongs to the benzimidazole family and is widely used in scientific research. Nocodazole is a potent inhibitor of microtubule polymerization, which makes it an essential tool for studying the role of microtubules in various cellular processes.

Scientific Research Applications

Applications in Electro-Optical Polyurethanes

Jecs et al. (2009) conducted research on the development of electro-optical active polyurethanes using derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol. The study focused on synthesizing new azobenzene precursors and assessing their non-linear optical (NLO) performance. They discovered that compounds with different dipole moments performed variably at different chromophore concentrations, providing insights into the design of materials for electro-optical applications (Jecs et al., 2009).

Influence in Azo Dye Properties

Penchev et al. (1992) studied the influence of different substituents, including 2-hydroxyethyl, on the properties of azo dyes derived from certain alkyl-N-arylamino)ethyltrimethylammonium salts. Their research provided valuable information on how structural modifications affect the color and dyeing properties of azo dyes, which is critical for their application in various industries (Penchev et al., 1992).

Applications in Photocatalytic Degradation

Sakkas et al. (2007) investigated the photocatalytic transformation of certain compounds using titanium dioxide as a photocatalyst under simulated solar irradiation. They explored the degradation pathway and the formation of intermediate compounds, providing insights into photocatalytic processes essential for environmental remediation (Sakkas et al., 2007).

Synthesis and Stereochemistry Studies

Corrie et al. (1992) focused on the synthesis and stereochemistry of diastereoisomers of certain compounds involving 1-(2-nitrophenyl)ethanol. Their research contributes to the understanding of stereochemical aspects in the synthesis of complex molecules, which is vital for the development of pharmaceuticals and other chemical products (Corrie et al., 1992).

properties

IUPAC Name |

2-(2-hydroxyethylamino)-1-(4-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c13-6-5-11-7-10(14)8-1-3-9(4-2-8)12(15)16/h1-4,10-11,13-14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHWIPPLQOSERJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNCCO)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethylamino)-1-(4-nitrophenyl)ethanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)

![Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2539209.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)

![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide](/img/structure/B2539214.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2539221.png)

amino}cyclobutan-1-ol](/img/structure/B2539222.png)